An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol is a tertiary alcohol of interest in medicinal chemistry and drug discovery. Its structural motifs, including a difluorinated phenyl ring and a cyclopropyl group, can significantly influence its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. The fluorine atoms can enhance metabolic stability and binding affinity, while the cyclopropyl ring introduces conformational rigidity. A thorough understanding of its physicochemical characteristics is therefore paramount for its potential development as a therapeutic agent.
Chemical Structure and Identifiers
| IUPAC Name | 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol |
| Molecular Formula | C₁₁H₁₂F₂O |
| Molecular Weight | 198.21 g/mol |
| Canonical SMILES | CC(C1CC1)(C2=CC(=CC(=C2)F)F)O |
| InChI Key | (Unavailable for the exact structure) |
| CAS Number | (Not definitively assigned) |
Physicochemical Properties
The following table summarizes the available and predicted physicochemical properties of 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol and its close structural analogs. It is crucial to note that many of these values are predicted and should be confirmed by experimental determination.
| Property | Value | Source & Notes |
| Melting Point | Not available. Expected to be a low-melting solid or an oil at room temperature. | Based on similar small molecules. |
| Boiling Point | ~220 °C (Predicted for 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol)[1] | Prediction for a structural isomer. |
| pKa (acidic) | ~14-16 (Predicted) | Typical range for tertiary alcohols. |
| LogP | ~2.5 - 3.5 (Predicted) | Based on the lipophilicity of the difluorophenyl and cyclopropyl groups. |
| Aqueous Solubility | Low (Predicted) | Expected due to the hydrophobic nature of the molecule. |
Experimental Protocols for Physicochemical Property Determination
A precise understanding of a compound's physicochemical properties is critical for drug development. The following sections detail the standard experimental methodologies for determining the key parameters of 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dried, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. A narrow melting range is indicative of high purity.
Determination of Boiling Point
For liquid compounds, the boiling point is a key characteristic.
Methodology: Micro Boiling Point Determination
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Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-bore test tube.
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Capillary Inversion: A sealed-end capillary tube is inverted and placed into the test tube containing the liquid.
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Heating: The assembly is heated in a controlled manner, for instance, in a Thiele tube or a metal block heater.
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.
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Data Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of the hydroxyl group in the molecule.
Methodology: Potentiometric Titration
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Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination using potentiometric titration.
Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
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Compound Addition: A known amount of 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol is dissolved in the n-octanol phase.
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Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Workflow for LogP Determination by Shake-Flask Method
Caption: Workflow for LogP determination using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a crucial parameter that affects a drug's bioavailability. Both kinetic and thermodynamic solubility are important to measure during drug discovery and development.
a) Kinetic Solubility
This high-throughput method provides a rapid assessment of solubility.
Methodology: Nephelometry or UV Spectroscopy
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Stock Solution: A concentrated stock solution of the compound is prepared in an organic solvent, typically DMSO.
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Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.
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Incubation: The solutions are incubated for a short period (e.g., 1-2 hours) at a controlled temperature.
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Analysis:
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Nephelometry: The formation of a precipitate is detected by light scattering.
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UV Spectroscopy: After filtration or centrifugation to remove any precipitate, the concentration of the dissolved compound in the supernatant is measured by UV-Vis spectroscopy.
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Solubility Determination: The kinetic solubility is the concentration at which precipitation is first observed or the maximum concentration measured in the clear supernatant.
b) Thermodynamic Solubility
This method measures the equilibrium solubility of the compound in its solid state.
Methodology: Shake-Flask Method
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Suspension Preparation: An excess amount of the solid compound is added to an aqueous buffer.
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Equilibration: The suspension is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
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Separation: The undissolved solid is removed by filtration or centrifugation.
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Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a suitable analytical method, such as HPLC-UV.
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Solubility Determination: The measured concentration represents the thermodynamic solubility.
Workflow for Aqueous Solubility Determination
Caption: Workflows for kinetic and thermodynamic aqueous solubility determination.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atoms), the cyclopropyl protons (typically in the upfield region), and the methyl and hydroxyl protons.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the difluorinated phenyl ring, the cyclopropyl ring, and the ethanol backbone.
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¹⁹F NMR: Fluorine NMR will show signals corresponding to the two equivalent fluorine atoms on the phenyl ring.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-F stretching bands are also expected in the fingerprint region.
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Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for tertiary alcohols include the loss of water and alpha-cleavage.
Conclusion
The physicochemical properties of 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol are critical determinants of its potential as a drug candidate. While comprehensive experimental data for this specific molecule is limited, this guide has provided an overview of its expected characteristics based on its structure and data from similar compounds. The detailed experimental protocols outlined herein offer a robust framework for the empirical determination of its melting point, boiling point, pKa, LogP, and aqueous solubility. A thorough experimental investigation of these properties is a necessary next step in the evaluation of this compound for drug development purposes.
References
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